An In-depth Technical Guide to (S)-Metoprolol-d7: Chemical Properties and Structure
An In-depth Technical Guide to (S)-Metoprolol-d7: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Metoprolol-d7 is the deuterated analog of (S)-Metoprolol, the active enantiomer of the widely used beta-1 adrenergic receptor blocker, Metoprolol.[1][2] As a selective β1 receptor antagonist, Metoprolol is a cornerstone in the management of various cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[2][3] The incorporation of deuterium (d7) in the isopropyl group of (S)-Metoprolol creates a stable isotope-labeled version of the drug.[4][5] This modification makes (S)-Metoprolol-d7 an invaluable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for the quantitative analysis of Metoprolol and its metabolites in biological matrices.[4][6] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental insights for (S)-Metoprolol-d7.
Chemical Properties and Structure
(S)-Metoprolol-d7 is characterized by the selective replacement of seven hydrogen atoms with deuterium on the N-isopropyl group. This isotopic labeling minimally alters the compound's chemical reactivity and biological activity while significantly increasing its mass, facilitating its distinction from the unlabeled drug in mass spectrometry-based assays.
Table 1: Chemical and Physical Properties of (S)-Metoprolol-d7
| Property | Value | Reference |
| Chemical Name | (2S)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl-d7)amino]propan-2-ol | [4][7] |
| Synonyms | (S)-Metoprolol-d7, (2S)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol-d7 | [1][4] |
| CAS Number | 1292906-91-2 | [1][4] |
| Molecular Formula | C₁₅H₁₈D₇NO₃ | [1][4] |
| Molecular Weight | 274.41 g/mol | [1][6] |
| Appearance | Neat (as a pure substance, often an oil or solid) | [1] |
| Purity (by HPLC) | Typically ≥94% | [4] |
| Storage Conditions | Refrigerator (2-8°C) for long-term storage | [4][6] |
| InChI Key | IUBSYMUCCVWXPE-BDVYYODNSA-N | [1] |
| SMILES | [2H]C([2H])([2H])C([2H])(NC--INVALID-LINK--COc1ccc(CCOC)cc1)C([2H])([2H])[2H] | [1] |
Experimental Protocols
Synthesis of (S)-Metoprolol
Analytical Methodologies
(S)-Metoprolol-d7 is predominantly used as an internal standard in bioanalytical methods for the quantification of Metoprolol. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques.
HPLC Method for (S)-Metoprolol Succinate Analysis (Example):
-
Objective: To develop a simple, rapid, and accurate method for the analysis of bulk (S)-Metoprolol succinate.
-
Chromatographic System: Reversed-phase HPLC.
-
Column: ODS Inertsil-3, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a phosphate buffer and methanol.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 280 nm.
-
Run Time: 60 minutes.
-
Validation: The method was validated according to ICH Q2(R1) guidelines for linearity, accuracy, and precision.[11]
LC-MS/MS Method for Metoprolol Quantification using (S)-Metoprolol-d7 as Internal Standard:
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Objective: To determine the concentration of Metoprolol in human plasma.
-
Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) of plasma samples.[4]
-
Internal Standard: (S)-Metoprolol-d7.
-
Chromatographic System: Reversed-phase LC.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.[4]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Metoprolol and Metoprolol-d7 to ensure selectivity and accurate quantification.[4]
Signaling Pathway and Mechanism of Action
Metoprolol is a cardioselective beta-1 adrenergic receptor antagonist.[3][12] Its primary mechanism of action involves the competitive inhibition of beta-1 adrenergic receptors, which are predominantly located in the cardiac tissue.[1][2] This blockage prevents the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to these receptors.[1]
The downstream effects of this receptor blockade include a reduction in heart rate (negative chronotropic effect), decreased myocardial contractility (negative inotropic effect), and a subsequent lowering of cardiac output.[1][12] By diminishing the heart's workload, Metoprolol also reduces myocardial oxygen demand, which is beneficial in conditions like angina.[1] Furthermore, by inhibiting beta-1 receptors in the kidneys, Metoprolol reduces the release of renin, an enzyme involved in the renin-angiotensin-aldosterone system (RAAS), thereby contributing to its antihypertensive effect.[1]
Caption: Mechanism of action of (S)-Metoprolol on the β1-adrenergic receptor signaling pathway.
Conclusion
(S)-Metoprolol-d7 is a critical analytical tool for researchers and drug development professionals working with Metoprolol. Its well-defined chemical structure and properties, particularly its isotopic stability, make it an ideal internal standard for pharmacokinetic and bioequivalence studies. While detailed synthesis protocols for the deuterated form are proprietary, established methods for the non-deuterated enantiomer provide a likely synthetic route. The understanding of its mechanism of action as a selective beta-1 adrenergic receptor blocker is fundamental to interpreting its therapeutic effects and the data generated from its use in research.
References
- 1. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. clearsynth.com [clearsynth.com]
- 6. ijpscr.info [ijpscr.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN102295569A - A kind of method for preparing (S)-metoprolol succinate - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
